Quaterrylene's exceptional photophysical properties, including intense red-shifted fluorescence, high fluorescence quantum yield, and large absorption coefficient, make it a promising candidate for organic electronics and optoelectronic applications [1].
Quaterrylene's unique fluorescence properties can be exploited to develop various types of sensors.
Quaterrylene's ability to form well-defined supramolecular structures makes it valuable for studying molecular recognition and self-assembly processes.
Quaterrylene is a polycyclic aromatic hydrocarbon composed of four fused perylene units. It is characterized by its unique structure, which allows it to exhibit remarkable optical and electronic properties. Quaterrylene is notable for its high thermal stability and ability to absorb a broad spectrum of ultraviolet and visible light, making it a promising candidate for various applications in organic electronics and photonics. Its molecular structure contributes to its distinctive photophysical properties, including strong fluorescence and the potential for application in light-emitting devices.
Research on the biological activity of quaterrylene is limited but suggests potential applications in biomedical fields. Its derivatives have been explored as near-infrared contrast agents due to their photostability and hydrophilicity, which are advantageous for imaging applications . The compound's unique optical properties may also facilitate studies in photodynamic therapy, although further investigation is necessary to fully understand its biological interactions.
The primary synthesis method for quaterrylene involves:
Quaterrylene has several promising applications:
Interaction studies involving quaterrylene primarily focus on its photophysical properties when incorporated into various matrices or systems. For instance, studies have shown that when quaterrylene is embedded within carbon nanotubes, it exhibits enhanced stability and modified optical characteristics compared to its free form . Further research is needed to explore the interactions between quaterrylene and biological systems, particularly regarding its potential therapeutic applications.
Quaterrylene shares structural similarities with other polycyclic aromatic hydrocarbons but stands out due to its unique arrangement of fused perylene units. Here are some similar compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Perylene | Composed of five fused benzene rings | Base structure for quaterrylene synthesis |
Terrylene | Composed of three fused benzene rings | Intermediate compound with different optical properties |
Coronene | Composed of six fused benzene rings | Known for its exceptional stability but lacks the same electronic properties as quaterrylene |
Ovalene | Composed of eight fused benzene rings | Larger structure with different electronic characteristics |
Quaterrylene's uniqueness lies in its ability to maintain high thermal stability while exhibiting strong fluorescence across a wide spectral range, making it particularly valuable in advanced materials science applications.
Scholl-type coupling reactions represent the most scalable method for synthesizing quaterrylene, a tetracyclic aromatic hydrocarbon composed of four linearly fused naphthalene units. This method involves the oxidative dimerization of perylene precursors using strong Brønsted acids and oxidants. For example, trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of perylene in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen, achieving yields exceeding 80% under optimized conditions. The reaction proceeds via a cationic intermediate, where TfOH generates reactive arenium ions that undergo dehydrogenative coupling.
Key variables influencing yield and selectivity include:
Table 1: Comparison of Scholl-Type Coupling Conditions
Oxidant | Reaction Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|
DDQ | 24 | 85 | ≥98 |
O₂ (1 atm) | 24 | 82 | ≥97 |
Post-synthesis purification involves Soxhlet extraction with methanol to remove oligomeric byproducts, followed by recrystallization in 1,2,4-trichlorobenzene. The resulting quaterrylene exhibits a characteristic absorption spectrum with λₐ = 568, 610, and 668 nm in N-methylpyrrolidone (NMP).
Direct C–H borylation of quaterrylene enables functionalization without disrupting its extended π-system. Iridium catalysts such as [Ir(OMe)(cod)]₂, combined with 4,4′-di- tert-butylbipyridine ligands, facilitate borylation at the 2,5,12,15 positions using bis(pinacolato)diboron (B₂pin₂) as the boron source. This method produces tetra-borylated quaterrylene (QB4) with 56% yield for terrylene analogs, though quaterrylene’s poor solubility limits yields to 0.4%.
Table 2: Borylation Reaction Parameters
Parameter | Terrylene | Quaterrylene |
---|---|---|
Catalyst loading | 20 mol% | 20 mol% |
Temperature (°C) | 105 | 105 |
Time (h) | 38 | 38 |
Solubility (mg/mL) | 12.5 | 0.2 |
The borylated derivative QB4 demonstrates enhanced solubility in chloroform (0.5 mg/mL) compared to pristine quaterrylene (<0.01 mg/mL). Single-crystal X-ray diffraction confirms that borylation does not distort the planar quaterrylene core, maintaining a mean C–C bond length of 1.462 Å in the central region. Photophysical analysis reveals negligible shifts in absorption maxima (Δλₐ < 5 nm), as boron substituents minimally perturb the HOMO (−4.29 eV) and LUMO (−1.99 eV) energies.
Encapsulating quaterrylene within single-walled carbon nanotubes (SWNTs) modifies its electronic properties via excitation energy transfer (EET). The synthesis involves vapor-phase infiltration, where perylene is heated with SWNTs at 500°C under vacuum, followed by in situ oxidative coupling to form quaterrylene monomers and dimers. High-resolution transmission electron microscopy (HRTEM) shows that quaterrylene adopts a tilted alignment within 1.4–1.8 nm diameter SWNTs, with a 10° angle relative to the nanotube axis.
EET dynamics depend on SWNT diameter:
Dimeric quaterrylene exhibits slower EET (3.8 ± 0.2 ps) due to symmetry-forbidden transitions, requiring higher-order multipole interactions. This encapsulation strategy enhances photostability, with encapsulated quaterrylene showing no degradation after 100 hours of continuous 532 nm laser irradiation.
Quaterrylene undergoes two-electron oxidation to form a stable dication (C₄₀H₂₀²⁺) in strong acidic media. Treatment with 1 M triflic acid in dichloroethane generates the dication within 30 minutes, as confirmed by solution-phase ¹H NMR spectroscopy. The dication’s NMR spectrum features downfield-shifted aromatic protons (δ = 10.48 ppm for H-1, δ = 10.24 ppm for H-2), indicative of paratropic ring currents.
Table 3: Spectroscopic Properties of Quaterrylene and Its Dication
Property | Neutral Quaterrylene | Dication (C₄₀H₂₀²⁺) |
---|---|---|
λₐ (nm) in NMP | 568, 610, 668 | 732, 816 |
Fluorescence λₑ (nm) | 715 | Non-emissive |
Oxidation Potential (V vs Fc/Fc⁺) | +0.69 | N/A |
Electrochemical studies reveal a reversible oxidation wave at +0.69 V (vs Fc/Fc⁺), corresponding to the formation of the radical cation intermediate. The dication’s absorption extends into the near-infrared (NIR), with a molar extinction coefficient of ε₈₁₆ = 1.2 × 10⁵ M⁻¹cm⁻¹, making it suitable for NIR photonic applications.